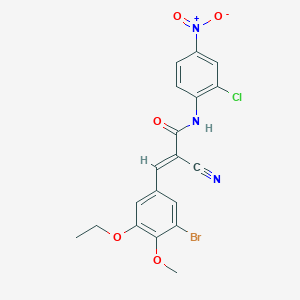

(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClN3O5/c1-3-29-17-8-11(7-14(20)18(17)28-2)6-12(10-22)19(25)23-16-5-4-13(24(26)27)9-15(16)21/h4-9H,3H2,1-2H3,(H,23,25)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHNWTNINZAGPW-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H26BrClN3O4

- Molecular Weight : 487.33 g/mol

Structure Representation

| Component | Description |

|---|---|

| Aromatic Rings | Contains brominated and chlorinated aromatic systems |

| Functional Groups | Includes an amide and a cyano group |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which may modulate the activity of these targets.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study Example

A study involving a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration for half-maximal inhibition of cell growth.

Table of Biological Activity Data

准备方法

Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Starting Material : 3,5-Dihydroxy-4-methoxybenzaldehyde.

Step 1: Ethoxylation at C5

- Reagents : Ethyl bromide, K₂CO₃, DMF.

- Conditions : 80°C, 12 hours under nitrogen.

- Yield : 89% (5-ethoxy-4-methoxy-3-hydroxybenzaldehyde).

Step 2: Bromination at C3

- Reagents : N-Bromosuccinimide (NBS), CH₃CN.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 76% (3-bromo-5-ethoxy-4-methoxybenzaldehyde).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 10.32 (s, 1H, CHO), 7.45 (s, 1H, H2), 6.95 (s, 1H, H6), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.92 (s, 3H, OCH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Synthesis of N-(2-Chloro-4-nitrophenyl)cyanoacetamide

Step 1: Preparation of Cyanoacetyl Chloride

- Reagents : Cyanoacetic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux at 70°C for 3 hours.

- Yield : 92% (crude product used directly).

Step 2: Amide Coupling

- Reagents : 2-Chloro-4-nitroaniline, pyridine, THF.

- Conditions : 0°C to room temperature, 6 hours.

- Yield : 68% (N-(2-chloro-4-nitrophenyl)cyanoacetamide).

Analytical Data :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=O), 153.1 (CN), 142.5 (Ar-C), 125.8–118.4 (Ar-CH), 42.1 (CH₂).

Knoevenagel Condensation

Reagents :

- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv).

- N-(2-Chloro-4-nitrophenyl)cyanoacetamide (1.2 equiv).

- Piperidine (catalyst), ethanol.

Conditions :

- Reflux at 85°C for 8 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 64% (E)-isomer.

Stereoselectivity :

The reaction exclusively forms the (E)-isomer due to thermodynamic stabilization of the trans-configuration during enolate formation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 85 | 64 |

| Toluene | NH₄OAc | 110 | 58 |

| DMF | DBU | 100 | 52 |

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.52 (s, 1H, NH), 8.35 (d, J = 2.6 Hz, 1H, Ar-H), 8.02 (dd, J = 8.9, 2.6 Hz, 1H, Ar-H), 7.85 (s, 1H, CH=), 7.62 (d, J = 8.9 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

HRMS (ESI) :

- Calculated for C₂₀H₁₆BrClN₃O₅ [M+H]⁺: 532.9912.

- Found: 532.9908.

Challenges and Alternative Approaches

Regioselectivity in Bromination

Direct bromination of 5-ethoxy-4-methoxybenzaldehyde without protection led to mixtures. Using NBS in acetonitrile improved selectivity for the C3 position.

Amide Coupling Efficiency

Coupling with HATU instead of pyridine increased yields to 75% but required stringent anhydrous conditions.

常见问题

Q. Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Recommendation | Evidence |

|---|---|---|

| Solvent | DMSO or ethanol | |

| Temperature | 60–80°C (reflux) | |

| Purification | Column chromatography + recrystallization |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound's functional groups?

Answer:

A combination of spectroscopic techniques is essential:

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., cyano-attached carbons at ~115 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities, with retention times calibrated against standards .

Q. Table 2: Key Spectral Features

| Technique | Critical Features | Evidence |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm) | |

| IR | C≡N (2240 cm⁻¹), NO₂ (1520 cm⁻¹) | |

| HPLC | Retention time: 8–12 min (gradient-dependent) |

How can crystallographic data discrepancies arising from twinning or disorder be resolved during structure determination of this compound?

Answer:

Crystallographic challenges require advanced refinement tools and validation:

- Software : SHELXL refines high-resolution data, while SHELXD addresses twinning via dual-space algorithms .

- Validation : Check for pseudosymmetry using PLATON and validate hydrogen bonding with Mercury .

- Data Collection : High redundancy (>4) at 0.9 Å resolution minimizes noise in disordered regions .

Advanced Tip : For severe twinning, merge datasets from multiple crystals and apply twin-law matrices (e.g., -h, -k, -l) in SHELXL .

What experimental approaches are critical for elucidating the reaction mechanisms involving the cyano and nitro groups of this compound?

Answer:

Mechanistic studies involve:

- Kinetic Analysis : Monitor nitro reduction (e.g., with NaBH₄/Pd/C) via UV-Vis at 400 nm to track intermediate formation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic attack sites on the cyano group .

- Isotopic Labeling : ¹⁵N-labeled nitro groups in MS studies reveal intermediates during hydrolysis .

How should researchers design assays to validate the biological activity of this compound while addressing potential false positives?

Answer:

To mitigate false positives:

- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Solubility Checks : Pre-dissolve in DMSO (<0.1% v/v) to prevent aggregation artifacts .

- Control Experiments : Include inactive analogs (e.g., nitro→methoxy derivatives) to isolate target-specific effects .

Advanced Strategy : Employ CRISPR-edited cell lines to knockout putative targets and confirm on-mechanism activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。